molecular formula C7H12 B1583054 1-Methyl-1-cyclohexene CAS No. 591-49-1

1-Methyl-1-cyclohexene

Cat. No. B1583054
Key on ui cas rn: 591-49-1
M. Wt: 96.17 g/mol
InChI Key: CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Patent
US04588800

Procedure details

A mixture of 20 ml trichlorosilane, 25 ml chloroform, 8.1 g 1-methylcyclohexene and 0.055 g (phenazine)PtCl2 (C2H4) was refluxed and stirred under nitrogen for 6 days. Distillation of the reaction mixture afforded 2.2 g of trichlorosilylmethylcyclohexane C6H11CH2SiCl3 which was characterized by its mass and NMR spectra.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
0.055 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2]([Cl:4])[Cl:3].[CH3:5][C:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]=1.C=C>C(Cl)(Cl)Cl>[Cl:1][Si:2]([CH2:5][CH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)([Cl:4])[Cl:3]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
Quantity
8.1 g
Type
reactant
Smiles
CC1=CCCCC1
Name
Quantity
0.055 g
Type
reactant
Smiles
C=C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under nitrogen for 6 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
product
Smiles
Cl[Si](Cl)(Cl)CC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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